2-Ethylhex-2-enoic acid

Descripción general

Descripción

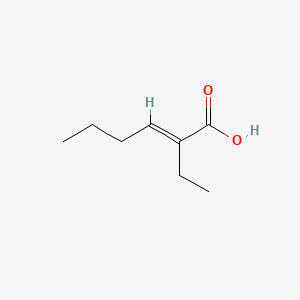

2-Ethylhex-2-enoic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid characterized by the presence of a double bond in its structure. This compound is known for its applications in various chemical processes and industries due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylhex-2-enoic acid can be synthesized through several methods. One common method involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of a catalyst such as N-hydroxyphthalimide in isobutanol as a solvent . This method achieves high selectivity for this compound under mild conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 2-ethylhexanal using molybdovanadophosphoric acid . This method involves dissolving the catalyst in distilled water and hydrochloric acid, followed by the addition of 2-ethylhexanal. The mixture is then heated and stirred while introducing oxygen to achieve high conversion rates and yields.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylhex-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different products depending on the reaction conditions.

Reduction: It can be reduced to form 2-ethylhexanoic acid.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions:

Oxidation: Oxygen or air in the presence of catalysts like N-hydroxyphthalimide or molybdovanadophosphoric acid.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Substitution: Alcohols in the presence of acid catalysts to form esters.

Major Products:

Oxidation: Various oxidized products depending on the extent of oxidation.

Reduction: 2-Ethylhexanoic acid.

Substitution: Esters and other derivatives.

Aplicaciones Científicas De Investigación

Polymer Production

2-Ethylhex-2-enoic acid serves as a crucial building block in the synthesis of various polymers. Its unique structural features allow it to be incorporated into:

- Plasticizers : Enhancing flexibility and durability in polyvinyl butyral and other polymers.

- Coatings and Adhesives : Providing improved adhesion and weather resistance properties.

| Application Type | Specific Use | Benefits |

|---|---|---|

| Plasticizers | Polyvinyl butyral | Increased flexibility |

| Coatings | Protective coatings | Enhanced durability |

| Adhesives | Industrial adhesives | Improved adhesion properties |

Agricultural Chemistry

Research has shown that this compound can act as a plant growth regulator. Studies indicate rapid absorption in plants, particularly barley seedlings, where it undergoes metabolic transformations including conjugation with glucose . This property suggests potential applications in:

- Herbicides : Due to its metabolic pathways that enhance plant growth or inhibit undesirable species.

Chemical Synthesis

The compound is utilized in various synthetic routes within organic chemistry, enabling the production of more complex molecules through:

- Reactions with Nucleophiles : The double bond allows for electrophilic additions that can lead to diverse chemical products.

Toxicological Considerations

While this compound has beneficial applications, it is also associated with moderate toxicity. It poses risks through skin contact and ingestion, causing irritation and potential respiratory issues upon inhalation. Understanding these toxicological profiles is essential for safe handling in industrial applications.

Case Study 1: Metabolic Pathways in Plants

A study examining the metabolism of this compound in barley seedlings demonstrated rapid uptake and transformation into various metabolites. The study utilized techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify these metabolites, highlighting the compound's potential as a growth regulator .

Case Study 2: Synthesis Optimization

Research focused on optimizing the aldol condensation reaction for synthesizing this compound illustrated the effectiveness of different catalysts and conditions. This study provided insights into improving yield and efficiency in industrial settings.

Mecanismo De Acción

The mechanism of action of 2-ethylhex-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in its observed effects.

Comparación Con Compuestos Similares

2-Ethylhexanoic acid: A saturated analog of 2-ethylhex-2-enoic acid, lacking the double bond.

Hexanoic acid: A shorter chain carboxylic acid with similar chemical properties.

2-Hexenoic acid: A similar compound with a different alkyl group.

Uniqueness: this compound is unique due to the presence of the double bond, which imparts distinct chemical reactivity and properties compared to its saturated analogs. This double bond allows for additional chemical transformations and applications that are not possible with fully saturated compounds.

Actividad Biológica

2-Ethylhex-2-enoic acid (EHA) is an unsaturated carboxylic acid with the chemical formula . It is primarily used in industrial applications, such as plasticizers and lubricants, but has also been the subject of scientific investigation due to its potential biological activities. This article explores the biological activity of EHA, including its mechanisms of action, toxicity, and effects on living organisms.

EHA is characterized by its double bond between the second and third carbon atoms. This structural feature contributes to its unique reactivity compared to saturated fatty acids. The compound's properties include:

- Molecular Weight : 142.20 g/mol

- Boiling Point : Approximately 216.5 °C

- Solubility : Moderately soluble in organic solvents but poorly soluble in water .

EHA exhibits various biological activities through several mechanisms:

Interaction with Biomolecules

EHA has been shown to interact with cellular components, influencing metabolic pathways. For instance, studies indicate that EHA is rapidly absorbed and metabolized in plant systems, particularly in barley seedlings, where it conjugates with glucose and undergoes further transformations into higher-order conjugates and hydroxylated forms.

Antifungal Activity

Research indicates that EHA and its derivatives possess antifungal properties. A comparative study demonstrated that EHA showed significant antifungal activity, which was enhanced in unsaturated analogs compared to their saturated counterparts. The potency of EHA was ranked lower than that of its enolacetate derivative but higher than that of its aldehyde and alcohol forms.

| Compound Type | Antifungal Potency |

|---|---|

| Enolacetate | Highest |

| This compound | Moderate |

| Aldehyde | Lower |

| Alcohol | Lowest |

Toxicity Profile

The toxicity of EHA has been evaluated in various studies:

Human Health Effects

EHA has been associated with developmental toxicity in experimental animals. Observations include liver damage and reduced body weight gain following repeated exposure . A study on occupational exposure revealed that inhalation is the primary route of entry into the human body, with urinary concentrations correlating with airborne levels .

Aquatic Toxicity

EHA is moderately toxic to aquatic organisms, with acute lethal concentration (LC50) values indicating potential environmental risks. The compound's biodegradability suggests a low accumulation potential in lipid tissues, although caution is warranted due to its moderate toxicity levels .

Occupational Exposure Study

A study conducted among workers exposed to EHA through a wood preservative agent (Sinesto B) found significant correlations between airborne concentrations and urinary excretion levels of EHA. Workers operating cranes exhibited the highest exposure, emphasizing the need for immediate post-shift urine sampling for accurate exposure assessment .

Plant Interaction Study

In a controlled environment study using barley seedlings, EHA was introduced through nutrient media. The seedlings demonstrated rapid absorption and metabolic conversion of EHA into various conjugates, suggesting potential implications for plant growth regulation.

Propiedades

IUPAC Name |

(E)-2-ethylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWYPHJOHOCYII-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\CC)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-52-4 | |

| Record name | 2-Ethyl-2-hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ethylhex-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Ethylhex-2-enoic acid (EHA) interact with plants and what are the downstream effects?

A1: Research indicates that EHA is rapidly absorbed by barley seedlings when introduced through the nutrient medium []. Inside the plant, EHA undergoes a series of metabolic transformations. Initially, it conjugates with glucose, forming a glucose ester. Over time, this conjugate decreases as the plant further metabolizes EHA into disaccharide esters, higher-order conjugates, and a hydroxylated form. This hydroxylation product exists both freely and in conjugated forms []. These metabolic processes suggest that EHA may influence plant growth and development by potentially interacting with various metabolic pathways.

Q2: Does the structure of this compound influence its antifungal activity?

A2: Yes, the structure of EHA and its analogs significantly impacts their antifungal activity []. Studies comparing EHA to its corresponding aldehyde (2-Ethylhex-2-en-1-al), alcohol (2-Ethylhex-2-en-1-ol), and enolacetate revealed a clear trend in potency. The enolacetate derivative displayed the strongest antifungal effects, followed by EHA itself, then the aldehyde, and lastly the alcohol. Interestingly, this pattern held true for both saturated and unsaturated analogs, although the unsaturated versions consistently demonstrated greater efficacy []. This suggests that the presence and nature of the functional group directly attached to the carbon chain play a crucial role in determining the antifungal potency of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.